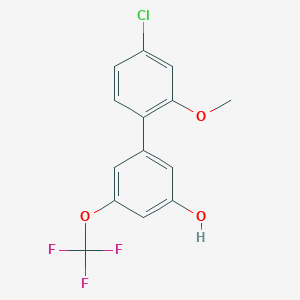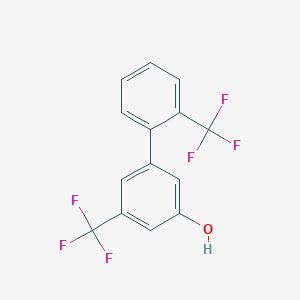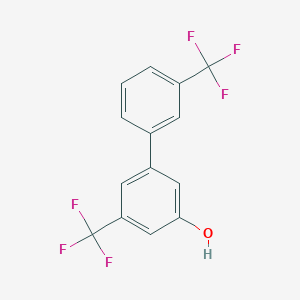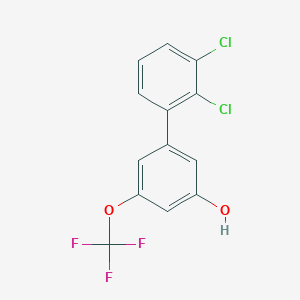
5-(2,3-Dichlorophenyl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% (hereafter referred to as 5-DCTFP) is a phenol derivative that has been used in a variety of scientific research applications due to its unique chemical and physical properties. It is a white powder that is soluble in water and organic solvents. It has a melting point of 230-232 °C and a boiling point of 243-245 °C. 5-DCTFP has been used in a variety of scientific research applications due to its unique chemical and physical properties. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Applications De Recherche Scientifique
The unique chemical and physical properties of 5-DCTFP make it a useful reagent in organic synthesis. It has been used as a catalyst in polymerization reactions, as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used as a ligand in coordination chemistry, as a stabilizing agent in electrochemical processes, and as an inhibitor of enzymes.
Mécanisme D'action
The mechanism of action of 5-DCTFP is not fully understood. However, it is believed that it acts as a Lewis acid and can form complexes with Lewis bases such as amines and phosphines. It is also thought to act as an electrophile, which can react with nucleophiles such as alcohols and amines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DCTFP are not well understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. It has also been shown to inhibit the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-DCTFP in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. It is also relatively stable and can be stored at room temperature for extended periods of time. The main limitation of using 5-DCTFP in laboratory experiments is that it is a relatively weak acid, so it may not be suitable for use in reactions that require a strong acid catalyst.
Orientations Futures
The potential applications of 5-DCTFP are numerous, and there are many potential future directions for research. These include further study of its biochemical and physiological effects, development of new synthesis methods, and exploration of its potential uses in drug discovery and development. It could also be used as a catalyst in the synthesis of other compounds, such as polymers and pharmaceuticals. Finally, it could be used as a starting material for the synthesis of other phenol derivatives.
Méthodes De Synthèse
5-DCTFP can be synthesized by reacting 2,3-dichlorophenol with trifluoromethoxybenzene in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds via an SN2 mechanism, with the trifluoromethoxy group attacking the electrophilic carbon of the 2,3-dichlorophenol. The product of the reaction is 5-DCTFP, which is isolated by precipitation with aqueous sodium chloride and purified by recrystallization.
Propriétés
IUPAC Name |
3-(2,3-dichlorophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3O2/c14-11-3-1-2-10(12(11)15)7-4-8(19)6-9(5-7)20-13(16,17)18/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWXXZYLMUTOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686695 |
Source


|
| Record name | 2',3'-Dichloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dichlorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261897-78-2 |
Source


|
| Record name | 2',3'-Dichloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

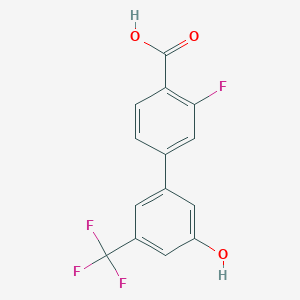


![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384626.png)





